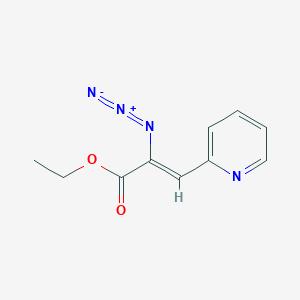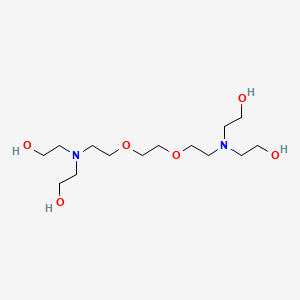
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.212 g/mol . This compound is characterized by the presence of an azido group and a pyridinyl group attached to the propenoic acid backbone. It is primarily used in research and development settings and is not intended for medicinal or household use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-propenoic acid, 2-azido-3-(2-pyridinyl)-, and ethyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, automated control systems for temperature and pressure, and purification techniques such as distillation and crystallization to obtain the desired product in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Amines and other reduced products.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medicinal use.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, methyl ester
- 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, propyl ester
- 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, butyl ester
Uniqueness
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the azido group allows for versatile chemical modifications, while the pyridinyl group provides additional sites for interaction with biological targets .
Propriétés
Formule moléculaire |
C10H10N4O2 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
ethyl (Z)-2-azido-3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)9(13-14-11)7-8-5-3-4-6-12-8/h3-7H,2H2,1H3/b9-7- |
Clé InChI |
RGTWREOOVYIPNN-CLFYSBASSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CC=CC=N1)/N=[N+]=[N-] |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CC=N1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)






![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)

